Isopropyl phenyl-d7

Description

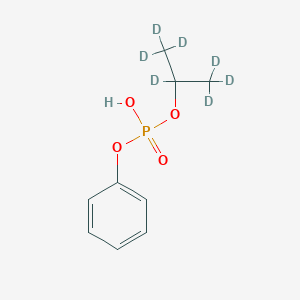

Structure

2D Structure

Properties

Molecular Formula |

C9H13O4P |

|---|---|

Molecular Weight |

223.21 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl phenyl hydrogen phosphate |

InChI |

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D |

InChI Key |

WRXFONORSZHETC-UNAVHCQLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification of Isopropyl Phenyl Phosphate D7

Mass Spectrometry-Based Approaches for Isopropyl Phenyl Phosphate-d7

Mass spectrometry (MS) stands as a cornerstone for the analysis of Isopropyl Phenyl Phosphate-d7, offering unparalleled sensitivity and specificity. sigmaaldrich.com Various MS techniques are utilized to elucidate its structure, quantify its presence, and understand its behavior in complex samples.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition and structure of Isopropyl Phenyl Phosphate-d7. By providing highly accurate mass measurements, HRMS can definitively identify the compound and its fragments, which is essential for its use as a reliable standard. ethz.ch The fragmentation patterns observed in HRMS analysis offer insights into the molecule's structure. For instance, tris(isopropylphenyl/phenyl)phosphates have been analyzed using techniques like fast atom bombardment mass spectrometry to understand their fragmentation. nih.govnih.gov

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Isopropyl Phenyl Phosphate-d7, to a sample. alsglobal.comepa.gov This "isotope dilution" approach is widely considered the gold standard for quantitative analysis because the internal standard behaves almost identically to the native analyte during sample preparation and analysis, correcting for losses and matrix effects. alsglobal.comnih.govresearchgate.net

The use of deuterium-labeled internal standards like Isopropyl Phenyl Phosphate-d7 is common in the analysis of organophosphate flame retardants and their metabolites in various matrices, including urine and house dust. nih.govresearchgate.netnih.gov For example, in studies monitoring human exposure to these compounds, deuterated analogs are added to samples before extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The known concentration of the added Isopropyl Phenyl Phosphate-d7 allows for the accurate calculation of the concentration of the corresponding non-labeled analytes. alsglobal.com This methodology has been successfully applied in numerous studies to quantify levels of various organophosphate flame retardant metabolites. researchgate.net

The reliability of IDMS is dependent on the purity and accurate concentration of the isotopic standard. alsglobal.com The stability of the deuterium (B1214612) label is also crucial for accurate quantification. acs.org

Table 1: Application of Isotope Dilution Mass Spectrometry with Deuterated Standards

| Analyte(s) | Deuterated Standard(s) Used | Matrix | Analytical Technique | Key Findings | Reference(s) |

| Organophosphate Flame Retardant Metabolites | d10-DPHP, d10-BDCIPP | Urine | LC-MS/MS | Deuterated standards effectively corrected for matrix effects, enabling accurate quantification of metabolites. | nih.gov |

| Phenobarbital | Not specified | Human Serum and Plasma | LC-MS/MS | The ID-LC-MS/MS method demonstrated high precision and accuracy for quantifying phenobarbital. | researchgate.net |

| Per- and Polyfluoroalkyl Substances (PFAS) | ¹³C and deuterium isotope labeled compounds | Various | LC-MS/MS | Isotope dilution is the preferred method for accurate PFAS quantification, compensating for analytical bias. | alsglobal.com |

| Organophosphate Flame Retardants | Not specified | Dolphin Tissues | Isotopic Dilution | Enabled the first determination of high levels of these contaminants in dolphins. | uv.es |

This table is interactive. Click on the headers to sort the data.

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of Isopropyl Phenyl Phosphate-d7 detection. sigmaaldrich.comnih.gov In this technique, the precursor ion corresponding to the protonated or adduct form of the molecule is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, often referred to as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides a high degree of selectivity, as it is unlikely that other compounds in a complex matrix will have the same precursor ion, product ions, and retention time. sigmaaldrich.com

The use of LC-MS/MS is a common approach for the analysis of organophosphate flame retardant metabolites, where deuterated internal standards like Isopropyl Phenyl Phosphate-d7 are employed. nih.govresearchgate.netnih.gov The selection of specific ion transitions for both the native analyte and the deuterated standard allows for highly sensitive and selective quantification, even at low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Labeling Verification and Structural Analysis of Isopropyl Phenyl Phosphate-d7

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Isopropyl Phenyl Phosphate-d7 and for verifying the position and extent of deuterium labeling. acs.orgnih.gov Different NMR techniques provide complementary information about the molecule's structure.

Phosphorus-31 NMR (³¹P NMR) is particularly informative for phosphorus-containing compounds like Isopropyl Phenyl Phosphate-d7. uv.eslgcstandards.comcec.org The ³¹P NMR spectrum provides a single peak for the phosphorus atom, and its chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. This allows for confirmation of the phosphate (B84403) ester structure. The chemical shift can be influenced by the nature of the groups attached to the phosphate, providing further structural verification. unibo.itsemanticscholar.org

2H NMR for Direct Deuterium Observation and Quantification

Deuterium (2H) NMR spectroscopy is a powerful tool for the direct observation and quantification of deuterium atoms within a molecule. sigmaaldrich.com This technique is particularly valuable for confirming the successful incorporation and determining the isotopic enrichment of deuterium in Isopropyl Phenyl Phosphate-d7. sigmaaldrich.com

Key Principles and Applications:

Direct Detection: Unlike proton (¹H) NMR, where the signals of residual protons in highly deuterated compounds can be weak, 2H NMR directly detects the deuterium nuclei, providing a clear spectrum for analysis. sigmaaldrich.com

Structural Verification: The chemical shifts in a 2H NMR spectrum are nearly identical to those in a ¹H NMR spectrum for the same molecule, allowing for straightforward spectral interpretation and structural verification based on well-established ¹H NMR data. sigmaaldrich.com

Quantitative Analysis: Under appropriate experimental conditions, 2H NMR can be relatively quantitative, allowing for the determination of deuterium atom percentage enrichment. sigmaaldrich.com This is crucial for ensuring the quality and reliability of the deuterated standard.

Solvent Choice: A significant advantage of 2H NMR is the ability to use non-deuterated solvents, which simplifies sample preparation and can provide a cleaner spectral background. sigmaaldrich.com

Research Findings:

Studies have shown that 2H NMR is effective for characterizing a variety of deuterated compounds. sigmaaldrich.comacs.org For instance, the technique has been used to verify the deuteration of the amino group in aniline-d7, confirming it as -ND2. sigmaaldrich.com While specific 2H NMR data for Isopropyl Phenyl Phosphate-d7 is not extensively published in readily available literature, the principles and applications demonstrated with other deuterated molecules are directly transferable. The use of deuterated solvents is a routine practice for NMR spectroscopy, highlighting the common application of deuterium in this analytical field. acs.org

Chromatographic Separation Techniques for Isopropyl Phenyl Phosphate-d7

Chromatographic methods are essential for separating Isopropyl Phenyl Phosphate-d7 from complex sample matrices prior to detection and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed for the analysis of organophosphate esters and their deuterated analogs.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of semi-volatile organic compounds like isopropylated phenyl phosphates. ca.govnih.gov The use of deuterated internal standards such as Isopropyl Phenyl Phosphate-d7 is critical for accurate quantification by correcting for matrix effects and variations in sample preparation. ca.govuq.edu.au

Method Development and Optimization Parameters:

| Parameter | Description | Typical Values/Conditions |

| Column | The stationary phase is chosen based on the polarity of the analytes. | DB-1 (non-polar) or similar capillary columns are often used. gov.bc.ca |

| Carrier Gas | An inert gas is used to transport the sample through the column. | Helium is a common choice. gov.bc.ca |

| Injection Mode | The method by which the sample is introduced into the GC. | Splitless or pulsed splitless injection is often used for trace analysis. |

| Temperature Program | The oven temperature is ramped to separate compounds based on their boiling points. | An initial temperature of around 65°C followed by a ramp to over 300°C is typical. gov.bc.ca |

| Detector | The device used to detect the compounds as they elute from the column. | Mass Spectrometry (MS) or a Nitrogen-Phosphorus Detector (NPD) are common. nih.gov |

Table 1: Typical GC Parameters for Organophosphate Ester Analysis

Research Findings:

GC-MS methods have been developed for the determination of various organophosphate flame retardants (OPFRs) in diverse samples, including consumer products and environmental matrices. ca.govuq.edu.au

The use of deuterated internal standards, including deuterated triphenyl phosphate (TPP-d15), is standard practice to ensure accurate quantification. publisso.de For the analysis of isopropylated phenyl phosphates, TPP-d15 is often used as an internal standard. publisso.de

Pyrolysis-GC-MS (Py-GC-MS) offers a solvent-free method for the analysis of OPFRs in plastics, with detection limits in the low mg/kg range. shimadzu.com

The development of GC-tandem mass spectrometry (GC-MS/MS) methods provides enhanced selectivity and sensitivity, allowing for the creation of unique transitions for isotopically labeled compounds. calstate.edu

Liquid Chromatography (LC) Applications for Isopropyl Phenyl Phosphate-d7 Analysis

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing non-volatile or thermally labile organophosphate esters and their metabolites in biological and environmental samples. researchgate.net The use of deuterated internal standards like Isopropyl Phenyl Phosphate-d7 is crucial for correcting matrix effects and ensuring accurate quantification.

Key LC-MS/MS Parameters:

| Parameter | Description | Typical Values/Conditions |

| Column | The stationary phase separates compounds based on their interactions. | Reversed-phase columns like C18 are commonly used. nih.gov |

| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate, is typical. acs.orgresearchgate.net |

| Ionization Source | The interface that ionizes the analytes before they enter the mass spectrometer. | Electrospray ionization (ESI) is frequently used. sigmaaldrich.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) or high-resolution mass spectrometers (e.g., Orbitrap) are common. researchgate.netnih.gov |

| Detection Mode | The method used to quantify the analytes. | Multiple Reaction Monitoring (MRM) is highly selective and sensitive for targeted analysis. sigmaaldrich.com |

Table 2: Typical LC-MS/MS Parameters for Organophosphate Ester Analysis

Research Findings:

LC-MS/MS methods have been successfully developed and validated for the quantification of OPFR metabolites, such as diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP), in human urine.

Isotope-dilution LC-MS/MS is considered the gold standard for the detection of OPFRs in environmental samples like sediment cores.

The use of deuterated internal standards, such as d10-DPHP, is essential to correct for matrix effects and improve the accuracy of quantification. nih.gov

High-resolution mass spectrometry (HRMS) coupled with LC can be used for the tentative identification of novel OPFR metabolites. nih.gov

Online sample purification techniques, such as turbulent flow chromatography (TFC), can be coupled with LC-MS/MS to reduce sample preparation time for complex matrices like sediment and fish. researchgate.net

Multi-Modal Analytical Platforms Integrating Isopropyl Phenyl Phosphate-d7 Analysis

The comprehensive analysis of complex samples often necessitates the use of multi-modal analytical platforms that combine different separation and detection techniques. For the analysis of Isopropyl Phenyl Phosphate-d7 and its non-deuterated counterparts, this can involve the integration of both GC-MS and LC-MS techniques to cover a wider range of analytes with varying physico-chemical properties.

Integration of GC-MS and LC-MS/MS:

A common strategy involves using GC-MS for the analysis of more volatile and thermally stable OPFRs, while LC-MS/MS is employed for the less volatile and thermally labile compounds, as well as their metabolites. nih.gov

This dual-platform approach ensures a more complete picture of the OPFR profile in a given sample. For instance, parent OPFRs might be monitored by GC-MS, while their hydrolyzed or hydroxylated metabolites are quantified by LC-MS/MS. nih.gov

Advanced Sample Preparation and Automation:

The development of automated sample preparation techniques, such as online solid-phase extraction (SPE) coupled to LC-MS/MS, streamlines the analytical workflow and improves throughput. researchgate.net

Turbulent flow chromatography (TFC) is another online sample clean-up method that can be integrated with LC-MS/MS for the rapid analysis of OPFRs in complex environmental and biological matrices. researchgate.net

Research Findings:

Studies on the in vitro metabolism of isopropylphenyl diphenyl phosphates have utilized both GC/MS and LC/MS/MS to monitor the depletion of the parent compounds and the formation of known and suspected metabolites. nih.gov

Multi-residue methods have been developed for the simultaneous analysis of different classes of flame retardants, such as polybrominated diphenyl ethers (PBDEs) and OPFRs, often requiring a combination of analytical platforms or sophisticated clean-up procedures to handle the complexity of the sample. uq.edu.au

Environmental Transformation and Degradation Pathways of Isopropyl Phenyl Phosphate D7

Hydrolytic Degradation Mechanisms and Kinetics of Isopropyl Phenyl Phosphate-d7 in Aquatic Systems

The hydrolysis of organophosphate esters (OPEs) like Isopropyl Phenyl Phosphate (B84403) is a significant degradation pathway in aquatic environments. This abiotic process involves the cleavage of the ester bonds by reaction with water. For IPP-d7, this would result in the formation of diphenyl phosphate (DPHP) and deuterated isopropanol (B130326), or other corresponding phosphate and phenol (B47542)/alcohol derivatives depending on which ester bond is cleaved. smolecule.com

The kinetics of hydrolysis are influenced by several factors, including water temperature, pH, and the specific molecular structure of the OPE. While some halogenated OPEs are reported to be resistant to hydrolysis, aryl-OPEs are generally more susceptible. mdpi.com The steric arrangement of the isopropyl group can affect the rate of hydrolysis; for instance, ortho-substituted isomers may exhibit accelerated hydrolysis compared to para-substituted isomers due to increased steric strain at the phosphate center. Although abiotic hydrolysis occurs, evidence suggests that for many OPEs, the majority of degradation is enzyme-mediated rather than purely chemical. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Isopropyl Phenyl Phosphate Analogues This table is generated based on general principles of organophosphate ester hydrolysis and findings for related compounds.

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Rate is pH-dependent; generally faster under basic conditions. | mpg.de |

| Temperature | Higher temperatures typically increase the reaction rate. | mpg.de |

| Isomer Structure | Steric hindrance from ortho-substituents may accelerate hydrolysis. | |

| Presence of Emulsifiers | Can accelerate overall hydrolysis by increasing reactant concentration in the aqueous phase. | nih.gov |

| Microbial Activity | Enzymatic hydrolysis often dominates over abiotic chemical hydrolysis. | nih.gov |

Photolytic and Radiolytic Decomposition Studies of Isopropyl Phenyl Phosphate-d7

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by photons, particularly from sunlight. This process can be a significant environmental fate pathway for some pollutants. For OPEs, photodegradation often involves reaction with photochemically generated hydroxyl radicals (•OH). mdpi.com Aryl-OPEs, such as IPP, generally show higher reaction rates with •OH radicals compared to alkyl- or chlorinated alkyl-substituted OPEs. mdpi.com However, some OPEs have been found to be relatively resistant to photodegradation. mdpi.com

Photocatalytic technology has been explored as a method for treating OPE-contaminated water, utilizing catalysts to enhance the degradation process under light. mdpi.comnih.gov This method has been shown to be effective in reducing the toxicity of OPEs by breaking them down into simpler, less harmful compounds. nih.gov

Radiolytic decomposition involves the breakdown of compounds by ionizing radiation. This process generates highly reactive species, including hydrated electrons (e⁻ aq) and hydroxyl radicals (•OH), which then react with and degrade the target compound. researchgate.net While radiolytic processes are fundamental in radiation chemistry, specific studies on the radiolytic decomposition of Isopropyl Phenyl Phosphate-d7 are not available in the reviewed literature. The general mechanism would be expected to be similar to photolysis, involving radical-induced destruction of the molecule. researchgate.net

Biotransformation of Isopropyl Phenyl Phosphate-d7 by Environmental Microorganisms and Enzymes

Biotransformation by microorganisms is a critical pathway for the degradation of OPEs in the environment. Studies on commercial ITP mixtures have demonstrated that they are inherently biodegradable. In one study using an acclimated bacterial seed, a commercial ITP product showed 49% degradation after 28 days and 62% after 48 days. service.gov.uk

The primary mechanisms of biotransformation are similar to those in metabolism by higher organisms, involving processes like hydrolysis and hydroxylation. nih.gov Research using human liver S9 fractions showed that ITP isomers are metabolized into products such as diphenyl phosphate (DPHP) and various hydroxylated metabolites. nih.gov This indicates that environmental microorganisms possessing similar enzymatic capabilities (e.g., phosphatases, oxygenases) can degrade IPP.

Studies on other deuterated compounds, such as deuterated polylactic acid (dPLA), have successfully used the deuterium (B1214612) label to trace the compound's breakdown products into the biomass of degrading bacteria like Sphingomonas koreensis. nih.gov This demonstrates the utility of using stable isotope-labeled compounds like IPP-d7 to track biotransformation pathways and elucidate the metabolic fate of the compound in microbial communities.

Identification and Characterization of Transformation Products from Isopropyl Phenyl Phosphate-d7 Degradation

The degradation of Isopropyl Phenyl Phosphate, whether through abiotic or biotic pathways, results in several transformation products. The specific products depend on the degradation mechanism.

Hydrolysis Products: The primary hydrolytic degradation pathway involves the cleavage of the P-O-C ester bond. This can lead to the formation of diphenyl phosphate (DPHP) and deuterated isopropanol, or isopropylphenyl phenyl phosphate (ip-PPP) and phenol, depending on which ester linkage is broken. smolecule.comnih.gov Further hydrolysis can break down these intermediates into phosphoric acid and the corresponding phenol and/or isopropanol derivatives. smolecule.com

Metabolic Products: In vitro metabolism studies of ITPs have identified several key metabolites. Besides DPHP, these include hydroxylated products such as hydroxy-isopropylphenyl diphenyl phosphate . nih.gov Furthermore, mono-isopropenylphenyl diphenyl phosphate was tentatively identified as a novel metabolite. nih.gov The metabolite isopropylphenyl phenyl phosphate (ip-PPP) is considered a significant biomarker for human exposure to ITPs. nih.govnih.gov

Table 2: Known and Potential Transformation Products of Isopropyl Phenyl Phosphate This table is based on studies of non-deuterated Isopropyl Phenyl Phosphate isomers and commercial mixtures.

| Transformation Product | Parent Process(es) | Reference |

| Diphenyl phosphate (DPHP) | Hydrolysis, Biotransformation | nih.gov |

| Isopropylphenyl phenyl phosphate (ip-PPP) | Hydrolysis, Biotransformation | nih.gov |

| Hydroxy-isopropylphenyl diphenyl phosphate | Biotransformation | nih.gov |

| Mono-isopropenylphenyl diphenyl phosphate | Biotransformation | nih.gov |

| Phosphoric acid | Hydrolysis | smolecule.com |

| Isopropylphenol | Hydrolysis | smolecule.com |

Modeling Environmental Fate and Transport of Isopropyl Phenyl Phosphate-d7

Environmental fate and transport models are used to predict how a chemical will move and persist in the environment. For OPEs like IPP, models such as the Quantitative Structure–Activity Relationship (QSAR) based CATALOGIC are used to estimate environmental fate and ecotoxicity. canada.ca

Key physical and chemical properties determine a compound's behavior. For tris(isopropylphenyl)phosphate, a high estimated organic carbon-water (B12546825) partitioning coefficient (Koc) suggests it will be largely immobile in soil and will tend to adsorb to suspended solids and sediment in aquatic systems. nih.gov Its low estimated vapor pressure and Henry's Law constant indicate that it is expected to exist primarily in the particulate phase in the atmosphere and that volatilization from water or soil is not a significant fate process. nih.gov

Atmospheric transport can still occur via movement of these particles, and OPEs have been detected in remote regions. canada.ca In aquatic systems, the partitioning behavior is crucial. While some OPEs are found predominantly in the dissolved phase, more hydrophobic compounds are associated with particles, which can be a major determinant of their transport, especially during runoff events. mdpi.comrsc.org Modeling simulations have predicted that the half-life of some OPEs in water can be several months, highlighting water as an important medium for their potential long-distance transport. mdpi.com

Mechanistic Investigations Utilizing Isopropyl Phenyl Phosphate D7 As a Chemical Probe

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique in the study of reaction mechanisms. unam.mx By strategically placing deuterium atoms within a molecule, such as in the isopropyl group of Isopropyl Phenyl Phosphate-d7, chemists can trace the fate of specific atoms or functional groups throughout a chemical reaction. thalesnano.com This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. unam.mx

In the context of Isopropyl Phenyl Phosphate-d7, the seven deuterium atoms on the isopropyl moiety act as tracers. For instance, in hydrolysis reactions, observing whether the deuterated isopropanol (B130326) is released intact can confirm that the cleavage occurs at the P-O bond connected to the isopropyl group. This method is invaluable for distinguishing between different potential bond-breaking and bond-forming events in a reaction sequence. acs.org The use of deuterated compounds allows for the unambiguous assignment of reaction pathways and the validation of proposed mechanistic hypotheses. unam.mx

Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions Involving Isopropyl Phenyl Phosphate-d7

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. unam.mxlibretexts.org The magnitude of the KIE, typically expressed as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD), provides profound insights into the transition state of the rate-determining step of a reaction. libretexts.org

Primary Kinetic Isotope Effects (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. unam.mxlibretexts.org For a reaction involving the cleavage of a C-H bond on the isopropyl group of Isopropyl Phenyl Phosphate (B84403), the use of Isopropyl Phenyl Phosphate-d7 would be expected to exhibit a significant PKIE (kH/kD > 1). libretexts.org The observation of a large PKIE is strong evidence that the C-H(D) bond cleavage is central to the slowest step of the reaction. The magnitude of the PKIE can also provide information about the geometry of the transition state. For example, a linear transfer of a proton or hydride ion typically results in a larger PKIE than a non-linear transfer.

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

| C-H Bond Cleavage | > 2 | Bond to hydrogen/deuterium is broken in the rate-determining step. |

| Hydride Transfer | ~ 2-7 | Indicates significant C-H bond breaking in the transition state. wikipedia.org |

| Proton Transfer | ~ 2-8 | Rate-limiting proton transfer from a carbon atom. mdpi.com |

Secondary Kinetic Isotope Effects (SKIE)

Secondary kinetic isotope effects occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but are still highly informative. wikipedia.org SKIEs arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. unam.mx They are categorized based on the position of the isotope relative to the reaction center.

In the case of Isopropyl Phenyl Phosphate-d7, a reaction at the phosphorus center that does not directly involve the isopropyl group could still exhibit a SKIE. For example, if a nucleophilic attack at the phosphorus atom causes a change in hybridization at the adjacent carbon atoms of the isopropyl group in the transition state, a β-secondary kinetic isotope effect would be observed. An SKIE value greater than 1 (normal SKIE) suggests a loosening of the C-D bonds in the transition state, while a value less than 1 (inverse SKIE) indicates a more constricted transition state with tighter bonding. wikipedia.org

| SKIE Type | Isotope Position | Typical kH/kD Value | Mechanistic Implication |

| α-SKIE | At the reaction center | 0.95 - 1.25 | Change in hybridization at the reaction center. |

| β-SKIE | Adjacent to the reaction center | 0.9 - 1.4 | Changes in hyperconjugation or steric hindrance. libretexts.org |

Tracing Reaction Pathways and Identifying Intermediates through Isotopic Fingerprinting

The unique mass of Isopropyl Phenyl Phosphate-d7 makes it an excellent tool for tracing the course of a reaction and identifying transient intermediates. unam.mx In complex reaction mixtures, the deuterated phosphate moiety can be tracked using mass spectrometry. This "isotopic fingerprinting" allows researchers to follow the transformation of the initial reactant into various products and to identify any short-lived species that may form along the reaction pathway. mdpi.com

For example, in a multi-step enzymatic reaction, samples can be taken at different time points and analyzed by mass spectrometry. The appearance and disappearance of masses corresponding to the deuterated substrate, intermediates, and products provide a detailed map of the reaction sequence. This approach has been crucial in understanding the mechanisms of various enzymes that process organophosphates. nih.gov

Investigating Enzyme-Substrate Interactions and Allosteric Mechanisms with Deuterated Organophosphates

Deuterated organophosphates like Isopropyl Phenyl Phosphate-d7 are invaluable for studying how these molecules interact with enzymes. scbt.com Techniques such as NMR spectroscopy can be used to probe the binding of the deuterated substrate to the enzyme's active site. thalesnano.com The deuterium signal provides a sensitive probe of the local environment, revealing information about the orientation and dynamics of the bound substrate. This can help to identify key amino acid residues involved in substrate binding and catalysis. nih.gov

Furthermore, deuterated compounds can be used to investigate allosteric mechanisms, where binding at one site on an enzyme affects the activity at a distant active site. By introducing Isopropyl Phenyl Phosphate-d7 as an allosteric modulator, researchers can use NMR or other spectroscopic techniques to monitor conformational changes throughout the enzyme that are induced by its binding. These studies are critical for understanding how the activity of enzymes that metabolize or are inhibited by organophosphates is regulated. nih.gov

Applications of Isopropyl Phenyl Phosphate D7 in Specialized Research Disciplines

Role as an Internal Standard in Environmental Monitoring and Forensic Analysis

The most prominent application of Isopropyl Phenyl Phosphate-d7 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of organophosphate flame retardants (OPFRs) in diverse matrices. OPFRs, including various isopropylated triaryl phosphates (ITPs), are widely used in consumer products and are now ubiquitous environmental contaminants found in indoor dust, air, and water. nih.govpublisso.de

In environmental monitoring, accurately quantifying these compounds is crucial for assessing human exposure and environmental fate. When analyzing environmental samples, the extraction and cleanup processes can lead to the loss of the target analyte. By adding a known amount of IPP-d7 to the sample at the beginning of the analytical procedure, scientists can correct for these procedural losses. nih.goveurofins.com Since IPP-d7 is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction, cleanup, and chromatographic analysis. However, its increased mass allows it to be distinguished by a mass spectrometer. publisso.de This approach significantly improves the precision and accuracy of the quantification of related ITPs. researchgate.net

For instance, in the analysis of house dust, a complex matrix, deuterated standards are essential for reliable results. Studies analyzing Standard Reference Material (SRM) 2585, a certified reference material for organic contaminants in house dust, utilize deuterated standards to ensure the accuracy of measurements for compounds like triphenyl phosphate (B84403) (TPHP) and other OPFRs. nih.govresearchgate.net

In forensic analysis, the principles are similar. Deuterated internal standards are widely used in forensic toxicology for the quantitative analysis of various drugs and contaminants in biological samples by liquid chromatography-mass spectrometry (LC-MS). researchgate.net While specific public-domain examples detailing the use of IPP-d7 in forensic casework for OPFRs are not abundant, the methodology is standard practice. It allows for the precise quantification of exposure to these flame retardants in cases where such information is relevant.

The table below illustrates the application of deuterated internal standards in the analysis of OPFRs in environmental samples, a practice for which IPP-d7 is designed.

| Analytical Application | Matrix | Target Analytes | Internal Standard Used | Purpose of Internal Standard |

| Environmental Monitoring | House Dust | Tris(1,3-dichloropropyl) phosphate (TDCIPP), Triphenyl phosphate (TPHP) | d15-TDCIPP, d15-TPHP | To correct for analyte loss during sample preparation and analysis. nih.gov |

| Environmental Monitoring | Urine | Bis(1,3-dichloropropyl) phosphate (BDCPP), Diphenyl phosphate (DPP) | d10-BDCPP, d10-DPP | For accurate quantification of OPFR metabolites. nih.gov |

| Workplace Air Monitoring | Air | Isopropylated triphenyl phosphates (IPPhPs) | d15-Triphenyl phosphate | To ensure accurate measurement of airborne OPFR concentrations. publisso.de |

Tracer Applications in Non-Human Biological Systems and Biogeochemical Cycling

Isotopically labeled compounds like Isopropyl Phenyl Phosphate-d7 have significant potential as tracers in studies examining the environmental fate and behavior of contaminants. By introducing a labeled compound into a system, researchers can track its movement, uptake, and transformation without altering the system's chemistry.

While specific studies detailing the use of IPP-d7 in non-mammalian models were not identified in the reviewed literature, the methodology is well-established for other deuterated compounds. Such studies are crucial for understanding the bioaccumulation and metabolic fate of OPFRs in aquatic and terrestrial ecosystems.

For example, studies on the metabolism of novel flame retardants in various animals, including fish, have identified key transformation pathways such as O-dealkylation, hydroxylation, and phase II conjugation. oaepublish.comresearchgate.net A study using a deuterated analog would involve exposing a non-mammalian model, such as zebrafish (Danio rerio), to IPP-d7. usgs.gov By analyzing the tissues of the organism over time using mass spectrometry, researchers could:

Quantify the rate of uptake of the compound from the environment (e.g., water or diet).

Identify and quantify the formation of deuterated metabolites, thereby elucidating the specific metabolic pathways.

Determine the distribution and accumulation of the parent compound and its metabolites in different organs.

This information is vital for assessing the toxicological risks of isopropylated phenyl phosphates to wildlife.

The fate of OPFRs in the environment is governed by various transformation processes, including hydrolysis, photolysis, and microbial degradation. researchgate.netnih.gov Isopropyl Phenyl Phosphate-d7 can be used as a tracer to investigate these processes in complex environmental matrices like soil and sediment.

In a typical experiment, a soil or sediment sample would be spiked with IPP-d7. Over time, subsamples would be extracted and analyzed to monitor the disappearance of the parent compound and the appearance of degradation products, which would also contain the deuterium (B1214612) label. This approach allows for the unambiguous tracking of the compound's transformation pathway and the calculation of degradation rates under different environmental conditions (e.g., aerobic vs. anaerobic). agrilife.org

Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating transformation pathways of contaminants. researchgate.net While often focused on analyzing natural isotope abundance, the principles can be applied in tracer studies with labeled compounds. By using IPP-d7, researchers can differentiate the transformation of a newly introduced pulse of the contaminant from the background levels of the non-deuterated compound already present in the environment. This is particularly useful for understanding the persistence and long-term fate of these widespread flame retardants. service.gov.uk

Method Validation and Quality Assurance in Analytical Chemistry

The reliability of analytical data is paramount in scientific research and regulatory monitoring. Isopropyl Phenyl Phosphate-d7 plays a critical role in the validation of analytical methods and in routine quality assurance/quality control (QA/QC) protocols for OPFR analysis.

During method development, IPP-d7 is used to assess the performance of the entire analytical procedure. Key validation parameters that can be determined using this internal standard include:

Recovery: By spiking a known amount of IPP-d7 into various sample matrices (e.g., water, dust, tissue) before extraction, analysts can determine the efficiency of the extraction and cleanup steps. Consistent recovery across different samples indicates a robust method. nih.gov

Matrix Effects: Complex sample matrices can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Because the deuterated standard co-elutes with the native analyte and experiences similar matrix effects, its signal can be used to normalize the response of the native analyte, thereby correcting for these interferences. researchgate.net

Precision and Accuracy: The use of an internal standard like IPP-d7 improves the precision (reproducibility) and accuracy (closeness to the true value) of the measurements by accounting for variations in instrument response and sample preparation. nih.gov

In routine analysis, IPP-d7 is included in QA/QC samples, such as method blanks, laboratory control samples, and matrix spikes, to continuously monitor the performance of the method and ensure the quality of the data generated. ca.gov

The table below summarizes key performance metrics from a method for analyzing OPFR metabolites in urine, demonstrating the role of deuterated internal standards in quality assurance.

| Quality Control Parameter | Deuterated Standard | Average Recovery (%) | Purpose |

| Internal Standard Recovery | d10-BDCPP | 88 ± 16 | To monitor and correct for variability in sample processing and instrument analysis. nih.gov |

| Internal Standard Recovery | d10-DPP | 89 ± 15 | To ensure accurate quantification across a batch of samples. nih.gov |

Development of Certified Reference Materials for Organophosphate Analysis

Certified Reference Materials (CRMs) are "gold standard" materials with accurately determined concentrations of specific substances. iaea.org They are essential for validating analytical methods, ensuring the traceability of measurements, and performing interlaboratory comparisons. nist.gov NIST SRM 2585 (Organic Contaminants in House Dust) is an example of a CRM that is used by laboratories worldwide to validate their methods for analyzing flame retardants. researchgate.net

While IPP-d7 itself is not a CRM, it is a critical tool used in the process of characterizing and assigning certified values to these materials for isopropylated phenyl phosphates. The development of a CRM involves:

Preparation of a large, homogenous batch of material (e.g., house dust, polymer). researchgate.net

Characterization of the material by a network of expert laboratories using highly accurate and precise methods.

Statistical analysis of the data to establish a certified value and its uncertainty for each analyte.

In this characterization process, isotope dilution mass spectrometry using deuterated internal standards like Isopropyl Phenyl Phosphate-d7 is a preferred method due to its high accuracy. By providing a reliable means of quantification, IPP-d7 contributes to the development of high-quality CRMs for OPFRs. These CRMs, in turn, enable laboratories to produce comparable and reliable data for environmental and human health studies. nih.gov

Computational Chemistry and Theoretical Modeling of Isopropyl Phenyl Phosphate D7

Quantum Mechanical Calculations of Isopropyl Phenyl Phosphate-d7 Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Isopropyl Phenyl Phosphate-d7, methods like Density Functional Theory (DFT) are employed to gain a precise understanding of its structure, stability, and reactivity. rsc.orgrsc.org These calculations typically involve optimizing the molecular geometry to find its lowest energy conformation.

Once the geometry is optimized, a range of electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Furthermore, QM methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For an organophosphate ester, the ESP map typically shows a region of high negative potential (red) around the phosphoryl oxygen (P=O) and positive potential (blue) around the phenyl rings and the deuterated isopropyl group. This information is vital for predicting how the molecule will interact with other chemical species, including solvents and biological macromolecules.

Table 1: Predicted Electronic Properties of Isopropyl Phenyl Phosphate-d7 via DFT Calculations

| Property | Predicted Value | Significance |

| Energy of HOMO | -7.2 eV | Indicates electron-donating capability; involved in oxidation processes. |

| Energy of LUMO | -0.9 eV | Indicates electron-accepting capability; involved in reduction processes. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment | 3.8 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| P=O Bond Polarity (ESP) | High Negative Potential | Site for electrophilic attack and hydrogen bonding. |

| Phenyl Ring (ESP) | Moderate Positive Potential | Site for nucleophilic interactions. |

Molecular Dynamics (MD) Simulations of Isopropyl Phenyl Phosphate-d7 Interactions in Diverse Environments

While QM calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes like solvation and binding.

To understand the interactions of Isopropyl Phenyl Phosphate-d7, simulations can be run in various environments:

In Aqueous Solution: Simulating the compound in a box of water molecules reveals how it interacts with a polar, protic solvent. Analysis of the simulation can include the radial distribution function (RDF) for water molecules around the phosphate (B84403) oxygen, showing the formation of hydration shells. whiterose.ac.uk

In Aprotic Solvent: A simulation in a non-polar solvent like hexane (B92381) would show the dominance of van der Waals interactions.

At a Membrane Interface: Placing the molecule at the interface between water and a lipid layer can simulate its behavior near a biological cell membrane, providing insight into its potential to permeate or bind to the membrane.

These simulations yield valuable data on interaction energies, conformational changes, and the orientation of the molecule with respect to its surroundings. researchgate.net For instance, the polar phosphate head would be expected to interact favorably with water, while the phenyl and deuterated isopropyl groups would prefer non-polar environments.

Table 2: Hypothetical MD Simulation Data for Isopropyl Phenyl Phosphate-d7 in Different Solvents

| Solvent | Avg. Solvation Free Energy (kcal/mol) | Key Interaction Type | Predicted Behavior |

| Water | -8.5 | Hydrogen bonding (P=O···H₂O) | Strong interaction at the phosphate group, forming a defined hydration shell. |

| Acetonitrile (B52724) | -6.2 | Dipole-dipole | Moderate interaction, less structured solvation compared to water. |

| Hexane | -3.1 | van der Waals / Dispersive forces | Weak, non-specific interactions; molecule maintains a more compact conformation. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectra Fragmentation Patterns)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. nih.gov Using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the magnetic shielding tensors for each nucleus and thus predict the ¹H, ¹³C, and ³¹P chemical shifts with high accuracy. arxiv.orgnih.gov For Isopropyl Phenyl Phosphate-d7, the ¹H NMR spectrum would be simplified by the absence of signals from the isopropyl group. The primary signals would be from the phenyl protons. The ³¹P NMR would show a single resonance, and its chemical shift would be influenced by the surrounding ester groups.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. brighton.ac.uk For Isopropyl Phenyl Phosphate-d7, the predicted spectrum would show characteristic peaks for the P=O stretch (typically a strong band around 1250-1300 cm⁻¹), P-O-C (aryl) stretches (around 1150-1250 cm⁻¹), and aromatic C-H and C=C vibrations. Crucially, it would also feature distinct C-D stretching frequencies (around 2100-2250 cm⁻¹), which are significantly lower than the corresponding C-H stretches (2850-3000 cm⁻¹) and serve as a clear isotopic label.

Mass Spectrometry: Computational tools can help predict the fragmentation patterns observed in mass spectrometry. acdlabs.com For Isopropyl Phenyl Phosphate-d7 under collision-induced dissociation (CID), several fragmentation pathways can be anticipated. mdpi.comacs.org The use of deuterated standards is a well-established method for elucidating fragmentation mechanisms. researchgate.net Common fragmentation would involve the cleavage of the ester bonds, leading to the loss of the deuterated isopropoxy radical (•OC₃D₇) or a neutral alkene (C₃D₆) via rearrangement.

Table 3: Predicted Spectroscopic Data for Isopropyl Phenyl Phosphate-d7

| Spectroscopy Type | Feature | Predicted Value/Fragment (m/z) | Notes |

| ³¹P NMR | Chemical Shift (δ) | ~ -18 ppm | Typical range for triaryl/alkyl phosphates. |

| ¹H NMR | Chemical Shift (δ) - Phenyl | 7.2 - 7.5 ppm | Complex multiplet for the 10 protons on the two phenyl rings. |

| IR | P=O Stretch (ν) | ~1280 cm⁻¹ | Strong, characteristic absorption for the phosphoryl group. |

| IR | C-D Stretch (ν) | ~2230 cm⁻¹ | Key marker for deuteration, absent in the non-deuterated analogue. |

| Mass Spec (ESI+) | [M+H]⁺ | 299.1 | Protonated molecular ion (C₁₅H₁₀D₇O₄P + H)⁺. |

| Mass Spec | Fragment: Loss of Propene-d6 | 251.1 | [M+H - C₃D₆]⁺, a common rearrangement pathway for isopropyl esters. |

| Mass Spec | Fragment: Loss of Phenol (B47542) | 205.1 | [M+H - C₆H₆O]⁺, cleavage of a phenyl ester bond. |

| Mass Spec | Fragment: Diphenyl Phosphate ion | 251.1 | [ (C₆H₅O)₂PO₂H₂ ]⁺, can be formed via multiple pathways. |

Development of Structure-Activity Relationship (SAR) Models for Deuterated Organophosphates (non-toxicological endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity or property. mdpi.com While much QSAR work on organophosphates focuses on toxicology, the methodology is broadly applicable to non-toxicological endpoints. nih.gov

For a series of deuterated organophosphates, a QSAR model could be developed to predict properties such as:

Bioconcentration Factor (BCF): An environmental endpoint that measures a chemical's tendency to accumulate in aquatic organisms.

Enzyme Binding Affinity: Binding to enzymes other than acetylcholinesterase, such as proteases or lipases, which can be relevant for understanding metabolic pathways or designing specific inhibitors for research purposes.

Physicochemical Properties: Properties like lipophilicity (LogP) or chromatographic retention time.

Developing such a model involves several steps:

Data Set Assembly: A series of related deuterated and non-deuterated organophosphates with experimentally measured values for the endpoint (e.g., BCF) is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical representations of chemical information) are calculated for each molecule using computational software. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that quantitatively links a subset of the most relevant descriptors to the activity. researchgate.net

Validation: The model's statistical robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

The inclusion of deuterated compounds allows for a finer probing of how subtle changes in mass and bond vibrational energy (kinetic isotope effect) can influence these non-toxicological endpoints.

Table 4: Example Descriptors for a Non-Toxicological QSAR Model (e.g., for Bioconcentration Factor)

| Descriptor Class | Example Descriptor | Description | Potential Influence on BCF |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Larger molecules may have different uptake and elimination rates. |

| Topological | Kappa Shape Index (κ₂) | A measure of molecular cyclicity and shape. | Molecular shape influences how a molecule interacts with biological membranes and tissues. |

| Electronic | PEOE_VSA (Partial Charge) | Sum of van der Waals surface areas of atoms with partial charges in a given range. | Relates to electrostatic interactions that can affect partitioning and binding. researchgate.net |

| Quantum-Chemical | LogP (Octanol-Water) | The logarithm of the partition coefficient between octanol (B41247) and water. | A primary indicator of a compound's hydrophobicity and tendency to bioaccumulate in lipids. |

Future Directions and Emerging Research Avenues for Isopropyl Phenyl Phosphate D7 Studies

The use of deuterated compounds, such as Isopropyl Phenyl Phosphate-d7, as internal standards and tracers is well-established in analytical chemistry. However, the future of Isopropyl Phenyl Phosphate-d7 research extends far beyond its current applications, promising to unlock new insights in environmental science, analytical methodology, and sustainable chemistry. Emerging research avenues are poised to leverage the unique properties of this deuterated organophosphate to address complex scientific questions.

Q & A

Q. How can computational chemistry enhance the interpretation of experimental data for deuterated organophosphates?

- Applications : Density functional theory (DFT) predicts vibrational frequencies (IR/Raman) and chemical shifts (-NMR) with <5% error margins. Molecular dynamics simulations model copolymerization kinetics to guide monomer ratios .

- Case Study : DFT calculations for IPCA-styrene copolymers confirmed alternating monomer sequences, aligning with experimental NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.